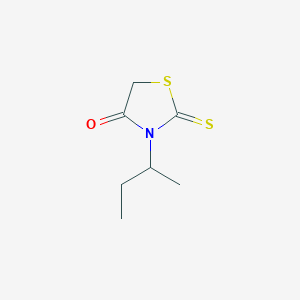

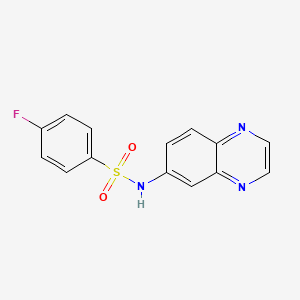

![molecular formula C21H16F3N5O2 B2398880 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide CAS No. 899738-36-4](/img/structure/B2398880.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide

カタログ番号 B2398880

CAS番号:

899738-36-4

分子量: 427.387

InChIキー: YYQVMTVGEAGOEY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

New substituted pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .科学的研究の応用

Synthesis and Biological Evaluation

- Pyrimidine linked pyrazole heterocyclics, synthesized by microwave irradiative cyclocondensation, have been evaluated for their insecticidal and antibacterial potential. These compounds, including derivatives similar to the specified chemical, show promising results against certain insects and microorganisms (Deohate & Palaspagar, 2020).

Antitumor and Anti-inflammatory Activities

- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the potential of these compounds, similar in structure to the specified chemical, in therapeutic applications (Rahmouni et al., 2016).

- Pyrazolo[3,4‐d]pyrimidine derivatives have been identified as COX-2 selective inhibitors, suggesting their role in anti-inflammatory therapies. The study emphasizes the pharmacological properties of this class of compounds (Raffa et al., 2009).

Antimicrobial Activity

- Synthesis of various heterocycles incorporating antipyrine moiety, including structures akin to the queried chemical, has shown significant antimicrobial activity. This research extends the utility of such compounds in the development of new antimicrobial agents (Bondock et al., 2008).

Antiviral Applications

- Benzamide-based 5-aminopyrazoles and their derivatives, structurally related to the specified compound, demonstrate significant antiviral activities against bird flu influenza H5N1. This highlights their potential in addressing viral infections (Hebishy et al., 2020).

Synthesis and Characterization

- The synthesis and characterization of various pyrazolo[3,4-d]pyrimidine ribonucleosides have been explored for their biological activities. Studies like these provide foundational knowledge for further drug development (Petrie et al., 1985).

Anticancer Research

- Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their anticancer activity, particularly against human breast adenocarcinoma cell line. These findings contribute to the ongoing research in cancer therapeutics (Abdellatif et al., 2014).

特性

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N5O2/c1-12-7-8-14(9-13(12)2)29-18-16(10-26-29)20(31)28(11-25-18)27-19(30)15-5-3-4-6-17(15)21(22,23)24/h3-11H,1-2H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQVMTVGEAGOEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2398799.png)

![1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2398802.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2398806.png)

![N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride](/img/structure/B2398812.png)

![3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2398813.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2398816.png)

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2398817.png)

![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2398820.png)